

A Researcher's Guide to Chromogenic Chymotrypsin Substrates: A Cost-Benefit Analysis

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Compound of Interest

Compound Name: Suc-Ala-Ala-Pro-Trp-pNA

Cat. No.: B12403763

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For researchers, scientists, and professionals in drug development, the selection of an appropriate chromogenic substrate is crucial for the accurate and efficient quantification of chymotrypsin activity. This guide provides a comprehensive comparison of commonly used chromogenic substrates, focusing on their performance, cost-effectiveness, and experimental protocols to aid in making an informed decision for your laboratory's needs.

Quantitative Performance Comparison

The efficiency of a chromogenic substrate is primarily determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. The following table summarizes the available kinetic data and approximate cost per assay for three widely used chromogenic chymotrypsin substrates.



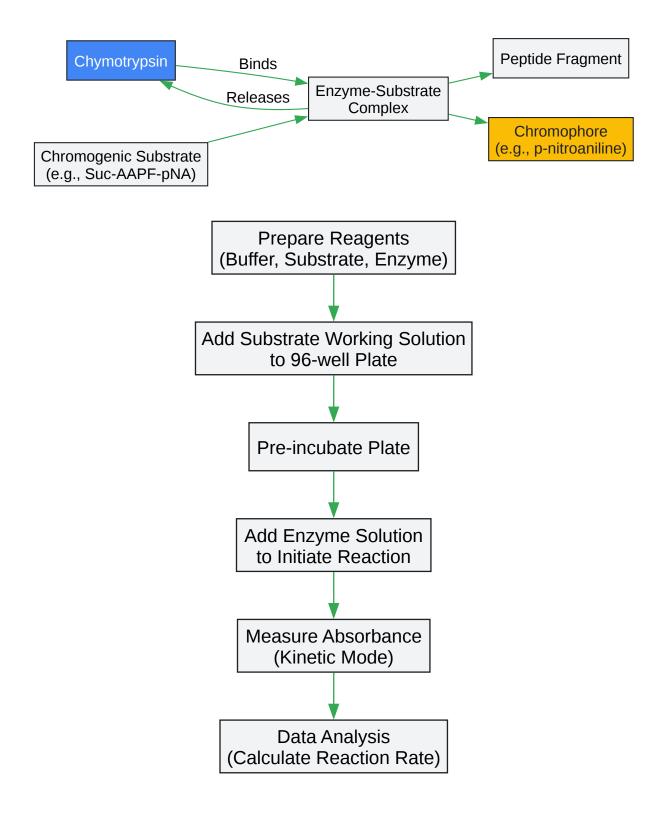
Substrate	Km (μM)	kcat (s ⁻¹)	Catalytic Efficiency (kcat/Km) (M ⁻¹ S ⁻¹)	Approx. Cost per Assay (USD)
N-Succinyl-Ala- Ala-Pro-Phe-p- nitroanilide (Suc- AAPF-pNA)	60[1]	Data not readily available	Data not readily available	\$0.11 - \$0.43
N-Benzoyl-L- tyrosine p- nitroanilide (BTPNA)	Data not readily available	Data not readily available	Data not readily available	\$0.50
N-Benzoyl-L- tyrosine ethyl ester (BTEE)	Data not readily available	Data not readily available	Data not readily available	\$0.02 - \$0.24

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The cost per assay is an estimation based on publicly available pricing and typical assay volumes.

Enzymatic Reaction Pathway

The fundamental principle behind chromogenic chymotrypsin assays involves the enzymatic cleavage of a synthetic substrate, which releases a chromophore that can be quantified spectrophotometrically.





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References

- 1. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSOwater/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Researcher's Guide to Chromogenic Chymotrypsin Substrates: A Cost-Benefit Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403763#cost-benefit-analysis-of-different-chromogenic-chymotrypsin-substrates]

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